

Protocol for Phenylthiocarbamide (PTC) Taste Sensitivity Measurement in Human Subjects

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a well-established bimodal genetic trait in human populations, dividing individuals into "tasters" and "non-tasters." This phenotypic variation is primarily controlled by the TAS2R38 gene, which encodes a bitter taste receptor. The perception of PTC and other bitter compounds is crucial in the study of human genetics, taste physiology, and may have implications for dietary choices, nutritional status, and therapeutic drug development. These protocols provide standardized methods for assessing PTC taste sensitivity in human subjects.

Principle of PTC Taste Sensitivity

The TAS2R38 gene, a member of the G protein-coupled receptor (GPCR) family, is responsible for detecting the bitterness of PTC.[1] Ligand binding to the TAS2R38 receptor on taste receptor cells initiates a downstream signaling cascade, leading to the perception of a bitter taste.[2][3] Genetic polymorphisms, specifically three single nucleotide polymorphisms (SNPs), within the TAS2R38 gene result in different protein variants, leading to the taster and non-taster phenotypes.[4]

The Genetics of PTC Tasting



The ability to taste PTC is a dominant genetic trait. Individuals with at least one copy of the dominant "taster" allele (T) will perceive PTC as bitter, while individuals with two copies of the recessive "non-taster" allele (t) will not. The genotypes are as follows:

- TT (homozygous dominant): Taster (often a "supertaster" with high sensitivity)
- Tt (heterozygous): Taster
- tt (homozygous recessive): Non-taster

The frequency of tasters and non-tasters varies among different global populations.[5][6][7]

Experimental Protocols

Two primary methods are widely used to determine PTC taster status: the Harris-Kalmus threshold method using serial dilutions and a simpler method using PTC-impregnated paper strips with an intensity rating scale.

Protocol 1: Harris-Kalmus Threshold Method

This method determines the lowest concentration of PTC that an individual can reliably detect as bitter, known as the taste threshold.[1][8]

3.1.1 Materials

- · Phenylthiocarbamide (PTC) powder
- Distilled or boiled tap water[1]
- Glass or plastic bottles/beakers for serial dilutions
- Graduated cylinders or pipettes
- Small tasting cups
- Data recording sheets

3.1.2 Preparation of PTC Solutions



A series of 13 PTC solutions are prepared by serial dilution, starting with a stock solution (Solution 1) of 0.13% PTC (1.3 g/L).[1][8]

- Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of distilled or boiled tap water.
- Serial Dilutions: Prepare subsequent solutions by diluting the previous solution by half with distilled or boiled water. For example, to make Solution 2, mix equal parts of Solution 1 and water. Repeat this process to create solutions 2 through 13. A fourteenth cup containing only water serves as a control.[1]

Table 1: PTC Solution Concentrations for Harris-Kalmus Method

Solution Number	PTC Concentration (%)	PTC Concentration (mg/L)
1	0.13	1300
2	0.065	650
3	0.0325	325
4	0.01625	162.5
5	0.008125	81.25
6	0.0040625	40.63
7	0.00203125	20.31
8	0.001015625	10.16
9	0.0005078125	5.08
10	0.00025390625	2.54
11	0.000126953125	1.27
12	0.0000634765625	0.63
13	0.00003173828125	0.32
14 (Control)	0	0



3.1.3 Experimental Procedure

- Instruct the subject to rinse their mouth with water before starting. Subjects should not eat, drink (except water), or smoke for at least one hour prior to the test.[9]
- Present the solutions to the subject in ascending order of concentration (from most dilute, Solution 13, to most concentrated, Solution 1).
- For each concentration, provide the subject with two cups: one containing the PTC solution and one containing water. The subject should taste the contents of each cup and identify which one is different (the PTC solution).
- The threshold is defined as the lowest concentration at which the subject correctly identifies the PTC solution.
- A more rigorous approach, the forced-choice method, involves presenting the subject with four cups, two with the PTC solution and two with water, and asking them to separate them into two groups.[8] The threshold is the lowest concentration at which they can do this accurately.

3.1.4 Data Analysis and Interpretation

The distribution of taste thresholds in a population is typically bimodal. A threshold is determined to differentiate between tasters and non-tasters. Historically, the division is often placed around solution 5.[1]

- Non-tasters: Individuals who cannot taste PTC even at the highest concentration (Solution 1).
- Tasters: Individuals who can taste PTC at or below the established threshold concentration.

Protocol 2: PTC Paper Strip Method with Intensity Rating

This is a rapid and qualitative method to assess PTC taste sensitivity.[9][10]

3.2.1 Materials



- Commercially available PTC taste test strips
- Control paper strips (without PTC)
- Water for rinsing
- Data recording sheets with a rating scale

3.2.2 Experimental Procedure

- Instruct the subject to rinse their mouth with water.
- Have the subject place a control strip on their tongue to familiarize them with the taste of the paper itself.[9]
- After a brief pause and another rinse of water, instruct the subject to place a PTC test strip on their tongue.[9]
- Ask the subject to record the perceived taste intensity on a category scale. A common scale
 is a 9-point scale where 1 is "not at all bitter" and 9 is "extremely bitter".[10]

3.2.3 Data Analysis and Interpretation

The subjective ratings are used to classify individuals.

- Non-tasters: Report no bitter taste or a taste similar to the control strip (typically a score of 1 or 2).
- Tasters: Report a distinct bitter taste (scores typically range from 3 to 7).
- Supertasters: Report an extremely bitter and often unpleasant taste (scores of 8 or 9).

Data Presentation

Quantitative data from PTC taste sensitivity studies can be summarized in tables for clear comparison.

Table 2: Example Population Frequency of PTC Taster Status



Population	% Tasters	% Non-Tasters
European	~70%	~30%
East Asian	~90%	~10%
African	~90%	~10%
Indigenous Americans	~90%	~10%
Australian Aborigines	~50%	~50%

Data compiled from various population genetic studies.[5][6]

Table 3: Typical Taste Thresholds and Intensity Ratings

Taster Status	Harris-Kalmus Threshold (Solution #)	9-Point Intensity Scale Rating
Non-taster	No detection (or > Solution 1)	1-2
Taster	≤ 5	3-7
Supertaster	Often very low threshold (e.g., ≤ 9)	8-9

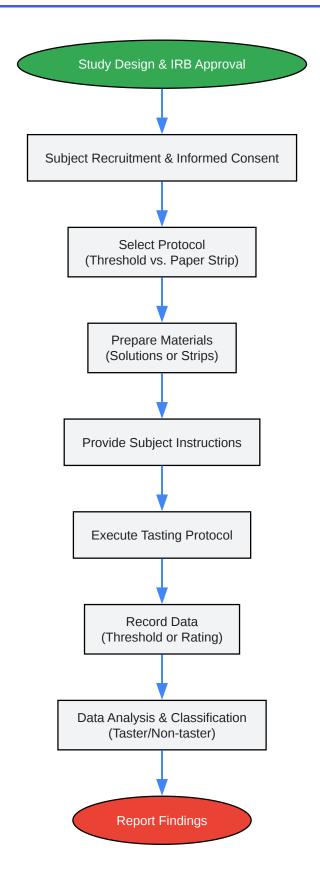
TAS2R38 Signaling Pathway

The perception of PTC begins with its binding to the TAS2R38 receptor, a G-protein coupled receptor, on the surface of taste receptor cells. This initiates a downstream signaling cascade.









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